2-Chloronicotinoyl isothiocyanate

Description

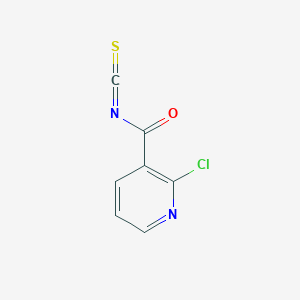

2-Chloronicotinoyl isothiocyanate is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and an isothiocyanate (-NCS) functional group. This compound is of interest in organic synthesis due to the reactivity of the isothiocyanate group, which enables nucleophilic additions and cyclization reactions.

Properties

Molecular Formula |

C7H3ClN2OS |

|---|---|

Molecular Weight |

198.63 g/mol |

IUPAC Name |

2-chloropyridine-3-carbonyl isothiocyanate |

InChI |

InChI=1S/C7H3ClN2OS/c8-6-5(2-1-3-9-6)7(11)10-4-12/h1-3H |

InChI Key |

GDFSPSDPZXLKNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)N=C=S |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Chloronicotinoyl isothiocyanate has demonstrated significant biological activities, making it a candidate for pharmaceutical development.

- Antimicrobial Activity : Studies have shown that this compound exhibits potent antimicrobial properties against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These findings suggest its potential use as an antibacterial and antifungal agent in clinical settings .

- Anticancer Activity : Research indicates that this compound has cytotoxic effects on cancer cell lines. A study reported an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating its potential role in cancer therapy through apoptosis induction .

Agricultural Applications

The compound's herbicidal and insecticidal properties make it valuable in the agricultural sector.

- Herbicidal Activity : Preliminary studies suggest that derivatives of isothiocyanates can inhibit the growth of certain weeds, providing a natural alternative to synthetic herbicides. Field trials are needed to assess efficacy under varying environmental conditions .

- Insecticidal Properties : The compound has shown promise in controlling agricultural pests, potentially reducing reliance on harmful chemical pesticides.

Materials Science

In materials science, this compound is being explored for its role in developing new polymers and coatings.

- Polymer Development : Its ability to participate in polymerization reactions allows for the creation of novel materials with enhanced properties, such as increased thermal stability and resistance to degradation .

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of a topical formulation containing this compound on skin infections caused by antibiotic-resistant Staphylococcus aureus. Results indicated a significant reduction in infection severity compared to a placebo group, highlighting its therapeutic potential .

Case Study 2: Cancer Treatment

An experimental study on mice with induced tumors showed that administration of the compound resulted in a marked reduction in tumor size and improved survival rates compared to untreated controls. This underscores its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Table 2. Reaction Pathways of Structural Analogs

Research Findings

- Selenium vs. Sulfur Reactivity: The isoselenocyanate derivative forms stable selenazines under mild conditions, whereas the isothiocyanate analog may require harsher conditions for analogous sulfur-containing products .

- Thiophene vs. Pyridine Electronics : The electron-rich thiophene core in 2-chloro-thiophene-5-isocyanate may enhance its reactivity in electrophilic aromatic substitution compared to pyridine-based systems .

- Patent Trends : Thiophene isocyanates are prioritized in CNS drug development, whereas pyridine isothiocyanates remain underexplored in recent patent literature .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-Chloronicotinoyl isothiocyanate with high purity, and how can potential impurities be minimized?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reactants) to favor the target product. Use purification techniques like column chromatography or recrystallization, followed by characterization via -NMR, -NMR, and HPLC to confirm purity (>95%). Cross-reference spectral data with published benchmarks to identify and mitigate impurities such as unreacted precursors or byproducts from side reactions .

Q. How should researchers validate the structural identity of this compound to ensure accuracy?

- Methodological Answer : Employ a multi-technique approach:

- Spectroscopy : Use IR spectroscopy to confirm the presence of isothiocyanate (-N=C=S) and chloro-nicotinoyl groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns.

- Elemental Analysis : Quantify C, H, N, and S content to match theoretical values.

- Cross-Validation : Compare data with literature or databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. What experimental strategies can elucidate the rearrangement mechanisms of this compound under thermal or catalytic conditions?

- Methodological Answer : Conduct time-resolved gas chromatography (GC) or HPLC to monitor reaction intermediates and products. Calculate thermodynamic parameters (e.g., Gibbs free energy changes) to identify favorable pathways. Use isotopic labeling (e.g., ) or kinetic studies to trace reaction trajectories. Validate mechanisms with density functional theory (DFT) simulations .

Q. How can computational modeling predict the reactivity of this compound with biological targets, such as cysteine proteases?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities with active sites of target enzymes. Use molecular dynamics (MD) simulations to evaluate stability of ligand-protein complexes. Apply quantitative structure-activity relationship (QSAR) models to predict substituent effects on reactivity and selectivity .

Q. What methodologies resolve contradictions in reported stability data for this compound across solvents or pH conditions?

- Methodological Answer : Design controlled stability studies under varying conditions (e.g., aqueous vs. anhydrous, acidic vs. alkaline). Use accelerated degradation tests (e.g., elevated temperatures) coupled with LC-MS to identify decomposition products. Apply statistical tools (e.g., ANOVA) to compare datasets and isolate variables causing discrepancies .

Experimental Design & Data Analysis

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Document all experimental parameters (e.g., reagent grades, reaction times, purification gradients) in supplementary materials. Use standardized protocols for instrumentation calibration (e.g., NMR lock solvents). Share raw data and spectra in open-access repositories for peer validation .

Q. What are best practices for presenting complex datasets on this compound’s reactivity without redundancy?

- Methodological Answer : Integrate figures (e.g., reaction schemes, kinetic plots) with concise textual summaries, avoiding duplication of data. Use tables to compare yields, spectral peaks, or computational results. Provide hyperlinks to supplementary files (e.g., crystallographic data, simulation trajectories) for transparency .

Multidisciplinary & Theoretical Extensions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?

- Methodological Answer : Synthesize analogs with substituents (e.g., hydroxy, acetate groups) and test their bioactivity in vitro (e.g., enzyme inhibition assays). Corrogate results with computational ADME/toxicity predictions (e.g., SwissADME) to prioritize candidates for further study .

Q. What strategies integrate this compound into multidisciplinary research, such as materials science or agrochemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.